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Comprehensive spectroscopic data for Fraxamoside, including detailed NMR and MS

analyses, are not publicly available in the scientific literature accessible through current search

capabilities.

Fraxamoside is a known secoiridoid glucoside that has been isolated from Fraxinus americana

(American Ash). Its structure has been elucidated, and its biological activities, such as xanthine

oxidase inhibition, have been reported. However, a detailed public repository of its ¹H and ¹³C

NMR chemical shifts and a full mass spectrometry fragmentation analysis is not available in the

reviewed literature.

The primary scientific articles describing the isolation and initial characterization of

Fraxamoside, such as the work by Takenaka et al. in Phytochemistry (2000) and by Iossifova

et al. in Pharmaceutical Biology (2004), are expected to contain this detailed spectroscopic

information. Unfortunately, the full text of these articles, which would include the experimental

sections with the specific NMR assignments and mass spectrometry data, is not accessible

through the available search tools.

While general information about the structure and biological context of Fraxamoside is

available, the specific quantitative data required for a detailed technical guide, including tables

of NMR chemical shifts and a mass spectral fragmentation pattern, remains within these

primary scientific publications.
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General Methodologies for Spectroscopic Analysis
of Natural Products (Hypothetical for Fraxamoside)
For researchers aiming to acquire spectroscopic data for Fraxamoside or similar natural

products, the following general experimental protocols are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule, including

connectivity and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

A few milligrams of the purified Fraxamoside sample are dissolved in a deuterated solvent

(e.g., methanol-d₄, DMSO-d₆, or chloroform-d). The choice of solvent depends on the

solubility of the compound.

The solution is transferred to an NMR tube.

Data Acquisition:

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen

atoms.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assembling the molecular

structure.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, aiding in the determination of stereochemistry.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and

to gain structural information from its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used for

this type of compound.

Sample Preparation:

A dilute solution of the purified Fraxamoside is prepared in a suitable solvent (e.g., methanol

or acetonitrile).

Data Acquisition:

Full Scan MS: To determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺,

or [M-H]⁻). This allows for the calculation of the elemental formula.

Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced

dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment

ions provide valuable information about the different structural motifs within the molecule,

such as the glycosidic bond cleavage and fragmentation of the secoiridoid and

hydroxytyrosol moieties.

Data Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure

elucidation of a natural product like Fraxamoside.
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Caption: Workflow for the isolation and spectroscopic characterization of Fraxamoside.
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To obtain the specific spectroscopic data for Fraxamoside, direct access to the

aforementioned primary scientific literature is recommended. Researchers in an academic or

industrial setting may be able to access these publications through their institutional libraries.

To cite this document: BenchChem. [Spectroscopic Data of Fraxamoside: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1234067#fraxamoside-spectroscopic-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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